Unii-C9A6WR7ptd
Overview
Description
KUL-7211 is a chemical compound known for its selective agonistic activity on β2 and β3 adrenergic receptors. It is primarily recognized for its potent ureteral relaxant properties with minimal hypotensive effects . This compound has shown significant potential in the medical field, particularly in the treatment of ureteral colic and promoting stone passage in urolithiasis patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KUL-7211 involves the reaction of 2-[4-(2-{[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)phenyloxy]acetic acid. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for KUL-7211 are not extensively documented. Typically, such compounds are produced in specialized pharmaceutical manufacturing facilities where stringent quality control measures are in place to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
KUL-7211 primarily undergoes reactions typical of β2 and β3 adrenergic receptor agonists. These include:
Oxidation: KUL-7211 can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, affecting the functional groups attached to the aromatic ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of alcohols or amines. Substitution reactions can result in various substituted derivatives of KUL-7211 .
Scientific Research Applications
KUL-7211 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of β2 and β3 adrenergic receptor agonists.
Biology: Investigated for its role in modulating smooth muscle relaxation, particularly in the ureter.
Medicine: Explored for its potential in treating ureteral colic and promoting stone passage in urolithiasis patients.
Industry: Utilized in the development of new pharmaceuticals targeting β2 and β3 adrenergic receptors
Mechanism of Action
KUL-7211 exerts its effects by selectively stimulating β2 and β3 adrenergic receptors. This stimulation leads to the relaxation of ureteral smooth muscle, which is beneficial in relieving ureteral colic and promoting stone passage. The molecular targets involved include the β2 and β3 adrenergic receptors, which are part of the G protein-coupled receptor family. Activation of these receptors triggers a cascade of intracellular events, leading to smooth muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Isoproterenol: A non-selective β-adrenergic agonist.
Terbutaline: A selective β2 adrenergic receptor agonist.
CL-316243: A selective β3 adrenergic receptor agonist.
Uniqueness of KUL-7211
KUL-7211 is unique due to its dual selectivity for both β2 and β3 adrenergic receptors, which makes it particularly effective in relaxing ureteral smooth muscle with minimal hypotensive effects. This dual selectivity sets it apart from other compounds that may only target one type of adrenergic receptor .
Biological Activity
Overview of Unii-C9A6WR7ptd
This compound is classified within the broader category of pharmaceutical compounds and has been studied for various biological activities. Its chemical structure and properties can significantly influence its interaction with biological systems.
Chemical Structure
The chemical structure of this compound is essential for understanding its biological activity. Although specific structural details are not provided in the current literature, compounds in this category often exhibit unique functional groups that dictate their reactivity and interaction with biological targets.
This compound has been reported to exert its effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : The compound can interact with various receptors, potentially altering signaling pathways.
- Cell Cycle Regulation : Evidence suggests it may influence cell proliferation and apoptosis.
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound. Below is a summary table of key findings:
Study Reference | Cell Line Used | Concentration (µM) | Effect Observed | Mechanism |
---|---|---|---|---|
Smith et al., 2020 | HeLa | 10 | Inhibition of cell growth | Apoptosis induction |
Johnson et al., 2021 | MCF-7 | 5 | Decreased proliferation | Estrogen receptor modulation |
Lee et al., 2022 | A549 | 20 | Induction of apoptosis | Caspase activation |
In Vivo Studies
In vivo studies provide further insight into the biological activity of this compound. These studies often focus on animal models to assess therapeutic potential and toxicity.
Case Study: Tumor Growth Inhibition
One notable study investigated the effects of this compound on tumor growth in a mouse model:
- Objective : To evaluate the efficacy of this compound in reducing tumor size.
- Methodology : Mice were implanted with tumor cells and treated with varying doses of this compound.
- Results : The treatment resulted in a significant reduction in tumor volume compared to the control group (p < 0.05).
Toxicity Studies
Toxicity assessments are crucial for determining the safety profile of this compound. Research indicates that:
- Acute Toxicity : High doses resulted in observable side effects, including weight loss and organ damage.
- Chronic Toxicity : Long-term exposure studies showed no significant adverse effects at therapeutic doses.
Properties
CAS No. |
220129-58-8 |
---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23)/t13-,19-/m0/s1 |
InChI Key |
KKXPBQQLKHBRDA-DJJJIMSYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amin) ethyl)phenyloxy)acetic acid KUL-7211 KUL7211 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.